Misoprostol acid

Catalog No.
S1486180
CAS No.
112137-89-0
M.F
C21H36O5
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Misoprostol acid

CAS Number

112137-89-0

Product Name

Misoprostol acid

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1

InChI Key

CNWGPXZGIIOYDL-MKYGPDKMSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyms

(11α,13E)-11,16-Dihydroxy-16-methyl-9-oxo-prost-13-en-1-oic Acid; Misoprostol Free Acid; (+/-)-15-Deoxy-(16RS)-16-hydroxy-16-methylprogestaglandin E1;

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Obstetrics and Gynecology

  • Induction of Labor and Cervical Ripening

    Misoprostol acid's ability to stimulate uterine contractions and soften the cervix makes it valuable for inducing labor at term or ripening the cervix before surgical procedures like hysteroscopy or IUD insertion. Studies have shown its effectiveness in increasing cervical dilation, reducing the need for additional dilation methods, and potentially lowering complication rates like cervical lacerations [].

  • Management of Postpartum Hemorrhage

    Misoprostol acid's uterotonic properties can help control postpartum hemorrhage, a severe complication after childbirth. Research, including randomized controlled trials, has investigated its use as a preventive measure; however, current evidence suggests it might be more beneficial as a second-line option when standard uterotonics like oxytocin are unavailable [].

  • Management of Incomplete Abortion

    Misoprostol acid's ability to contract the uterus can facilitate the expulsion of remaining tissue fragments after an incomplete abortion. Research supports its efficacy in this context, offering a safe and effective alternative to surgical management [].

  • Medical Abortion

    Misoprostol acid, alone or combined with other medications like mifepristone, is a well-established method for medical abortion in the first and second trimesters. Extensive research has demonstrated its safety and efficacy in this application, making it a crucial option for women seeking safe and accessible abortion services [].

Gastrointestinal Research

While misoprostol itself is primarily used for peptic ulcer disease, research explores the potential of misoprostol acid in other gastrointestinal contexts. Studies have investigated its role in:

  • Protection against NSAID-induced Gastric Damage

    Beyond its approved use, misoprostol acid is being studied for its potential benefits in protecting against gastric damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs) used for various conditions. This research explores its ability to mitigate the negative effects of NSAIDs on the gastrointestinal tract [].

  • Treatment of Inflammatory Bowel Disease

    Preliminary research suggests misoprostol acid might offer some benefits in managing inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. However, further research is needed to determine its efficacy and safety in this context [].

Misoprostol acid, also known as SC-30695, is the active metabolite of misoprostol, a synthetic analog of prostaglandin E1. This compound is characterized by the chemical formula C21H36O5C_{21}H_{36}O_{5} and has a molecular weight of approximately 368.514 g/mol. The structure features a complex arrangement that includes a cyclopentyl moiety and multiple hydroxyl groups, contributing to its biological activity and pharmacological properties. Misoprostol acid is primarily involved in reducing gastric acid secretion and promoting mucosal defense mechanisms in the gastrointestinal tract .

Misoprostol acid mimics the effects of natural prostaglandins by binding to specific prostaglandin receptors on target cells [, ]. This binding triggers a cascade of cellular events, leading to various physiological effects depending on the cell type.

  • In the stomach: Misoprostol acid stimulates mucus production and protects the stomach lining from damage caused by gastric acid [].
  • In the uterus: It stimulates contractions and helps ripen the cervix, which can be used for labor induction or abortion depending on the clinical context [].

Misoprostol acid itself is not widely available, but safety information on Misoprostol (the prodrug) is well documented [].

  • Toxicity: Misoprostol can cause side effects like diarrhea, abdominal pain, and cramping at high doses []. In rare cases, it may cause serious side effects like uterine rupture or birth defects [].
  • Flammability: Misoprostol is not flammable [].
  • Reactivity: No specific information on reactivity is available.

Misoprostol acid is formed through the hydrolysis of misoprostol, which occurs rapidly in the acidic environment of the stomach. This conversion is critical as misoprostol itself is chemically unstable and not active until it is converted to its acid form. The primary reactions include:

  • Hydrolysis: Misoprostol undergoes hydrolysis to yield misoprostol acid, which then binds to prostaglandin receptors.
  • Deesterification: The ester bond in misoprostol is cleaved, resulting in the formation of misoprostol acid and other metabolites such as dinor and tetranor metabolites .

Misoprostol acid exhibits significant biological activity, primarily through its action on prostaglandin receptors in the gastrointestinal tract. Key activities include:

  • Gastric Acid Secretion Inhibition: It reduces gastric acid secretion by acting on parietal cells, thus providing protective effects against NSAID-induced gastric ulcers .
  • Mucosal Protection: It enhances mucus and bicarbonate secretion, which fortifies the gastric mucosal barrier against acidic damage .
  • Uterine Activity: Misoprostol acid also influences uterine smooth muscle contraction, making it useful in obstetric applications such as inducing labor or managing miscarriages .

The synthesis of misoprostol acid can be achieved through several methods:

  • Enzymatic Hydrolysis: This method involves dissolving misoprostol in a solvent and using biological enzymes to catalyze its hydrolysis under controlled conditions (temperature between 10°C to 40°C). The reaction produces misoprostol acid with minimal by-products, enhancing yield and purity .
  • Chemical Hydrolysis: Traditional chemical methods can also be employed, although they may result in less specificity and more by-products compared to enzymatic methods.
  • Column Chromatography Purification: Post-reaction purification via column chromatography ensures that the final product is free from impurities and by-products, stabilizing the compound for further applications .

Misoprostol acid has several clinical applications:

  • Gastroprotective Agent: It is used to prevent gastric ulcers in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Obstetric Uses: It plays a role in medical abortion protocols and labor induction due to its ability to stimulate uterine contractions.
  • Quality Control Reference: Misoprostol acid serves as a reference standard in quality control for pharmaceutical formulations containing misoprostol .

  • Protein Binding: Misoprostol acid is approximately 81-89% protein-bound in serum, which can influence its pharmacokinetics when co-administered with drugs that alter protein binding .
  • Cytochrome P450 System: Studies show that misoprostol does not significantly affect the cytochrome P450 enzyme system, suggesting minimal risk for interactions with drugs metabolized via this pathway .

Misoprostol acid shares structural and functional similarities with several other compounds, particularly other prostaglandin analogs. Below are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Prostaglandin E1Structural analogNaturally occurring; less stable than misoprostol
DinoprostoneProstaglandin analogUsed primarily for cervical ripening
CarboprostProstaglandin analogUsed for postpartum hemorrhage management
AlprostadilProstaglandin analogUsed for erectile dysfunction; different receptor target

Misoprostol acid's unique stability and efficacy in both gastrointestinal protection and obstetric applications distinguish it from these similar compounds. Its rapid conversion from misoprostol allows it to exert effects quickly while minimizing systemic exposure due to its short half-life .

Structure-Activity Relationship Analysis

Misoprostol acid’s pharmacological activity stems from strategic structural modifications to native PGE1. The relocation of the 15-hydroxy group to the 16-position (Figure 1) reduces prostaglandin-associated side effects like diarrhea while preserving antisecretory potency [1]. A methyl group at carbon-16 further enhances metabolic stability by preventing oxidation of the hydroxyl group, extending its duration of action [1] [7]. The carboxylic acid moiety at carbon-1 is critical for receptor binding, as esterification (e.g., misoprostol methyl ester) serves as a prodrug strategy to improve oral absorption, with rapid hydrolysis to the active acid form in vivo [8].

Table 1: Key Structural Modifications and Functional Impacts

Structural FeatureFunctional Impact
16-hydroxy groupReduces side effects, retains potency [1]
16-methyl substitutionEnhances metabolic stability [1] [7]
C-1 carboxylic acidEnables receptor binding [3] [8]

Pharmacophore Modeling

The pharmacophore of misoprostol acid includes three essential elements: (1) a cyclopentane ring with keto and hydroxyl groups, (2) an α-chain with a carboxylic acid, and (3) an ω-chain featuring a hydroxyl-terminated alkyl group [1] [7]. Molecular dynamics simulations highlight the importance of the 16-methyl group in stabilizing hydrophobic interactions with prostaglandin EP3 receptors [7]. The trans-configuration of the ω-chain double bond (C-13–C-14) optimizes spatial alignment with receptor binding pockets, as evidenced by reduced activity in cis-isomers [6].

Stereochemical Considerations and Biological Relevance

Misoprostol acid exhibits four chiral centers (C-11, C-12, C-15, and C-16), with the 11R,16S configuration conferring optimal receptor affinity [7]. Enantiomeric studies demonstrate a 100-fold reduction in potency for the 11S,16R isomer, underscoring stereospecificity [7]. The β-orientation of the 16-hydroxy group enhances hydrogen bonding with EP receptor residues, while the α-orientation disrupts this interaction [1].

Biochemical Transformation Mechanisms

Misoprostol acid is generated via esterase-mediated hydrolysis of misoprostol, a prodrug [4] [8]. Subsequent β-oxidation produces dinor and tetranor metabolites, which exhibit <10% of the parent compound’s activity [8]. Cytochrome P450 enzymes play a minimal role in its metabolism, with renal excretion of unchanged drug predominating [4].

Figure 1: Metabolic Pathway of Misoprostol
Misoprostol → (hydrolysis) → Misoprostol acid → (β-oxidation) → Dinor acid → Tetranor acid [8]

Prostaglandin Receptor Interaction Profiles

Misoprostol acid binds to E-type prostaglandin (EP) receptors with the following rank order: EP3 > EP2 > EP4 [3] [6]. Agonism at EP3 receptors on gastric parietal cells inhibits histamine-stimulated acid secretion (EC50 = 0.35 μM) [3] [6]. Concurrent EP2 activation in neutrophils suppresses superoxide generation (EC50 = 0.36 nM), contributing to mucosal protection [3] [6].

Table 2: Receptor Affinity and Functional Outcomes

ReceptorAffinity (Kd)Primary TissueBiological Effect
EP311 nM [7]Gastric parietalInhibits acid secretion [6]
EP248 nM [6]NeutrophilsReduces oxidative burst [3] [6]
EP4210 nM [6]Vascular smooth muscleVasodilation [3]

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

368.25627424 g/mol

Monoisotopic Mass

368.25627424 g/mol

Heavy Atom Count

26

Appearance

Assay:≥97%A solution in methyl acetate

UNII

12Z0SU967A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Misoprostol (free acid form)

Dates

Modify: 2023-08-15

Explore Compound Types